2-acetamido-2-deoxy-D-glucono-delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The O-acetyl protecting groups are then removed using ammonia in methanol to furnish the final product .
Industrial Production Methods: While specific industrial production methods for 2-acetamido-2-deoxy-D-glucono-1,5-lactone are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of common reagents and conditions suggests that industrial production could be feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-2-deoxy-D-glucono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Arenesulfonylhydrazines are used in the condensation step of its synthesis.
Major Products: The major products formed from these reactions include glucono-1,5-lactone sulfonylhydrazones and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-acetamido-2-deoxy-D-glucono-1,5-lactone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of glycosylated drugs and carbohydrates.
Biology: The compound is employed in studies involving enzyme inhibition, particularly for human O-linked beta-N-acetylglucosaminidase and hexosaminidases.
Medicine: Its role as an enzyme inhibitor makes it relevant in research on neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer.
Industry: The compound’s bioactivity and role in drug synthesis make it valuable in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-D-glucono-1,5-lactone involves the inhibition of key enzymes such as human O-linked beta-N-acetylglucosaminidase and hexosaminidases . This inhibition is achieved through a substrate-assisted mechanism, resulting in the net retention of the anomeric configuration . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its effects .
Comparison with Similar Compounds
- 2-(Acetylamino)-2-deoxy-D-gluconic acid delta-lactone
- 2-Acetamido-2-deoxy-D-glucono-delta-lactone
- N-Acetylglucosamino-1,5-lactone
Uniqueness: 2-acetamido-2-deoxy-D-glucono-1,5-lactone is unique due to its specific bioactivity and its role as a precursor in the synthesis of glycosylated drugs and carbohydrates. Its ability to inhibit key enzymes involved in various diseases further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQYZRSPDCGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.